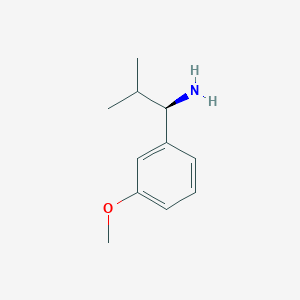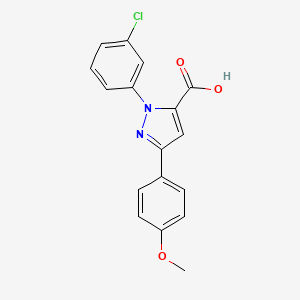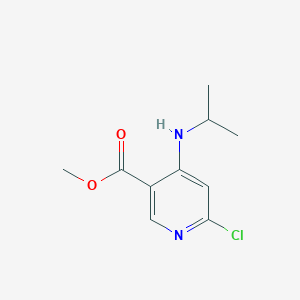
Methyl 6-chloro-4-(isopropylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 6th position, and an isopropylamino group at the 4th position on the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-(isopropylamino)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting methyl 6-chloronicotinate is then subjected to amination with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-alkoxy or 6-aryloxy derivatives.
Oxidation: Oxidized products include nitro derivatives.
Reduction: Reduced products include amine derivatives.
Applications De Recherche Scientifique
Methyl 6-chloro-4-(isopropylamino)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of nicotinate derivatives with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group enhances its binding affinity to certain receptors, while the nicotinate moiety facilitates its transport across cell membranes. The compound may act as an agonist or antagonist, depending on the target receptor, and modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- 6-Chloronicotinic acid
Comparison
Methyl 6-chloro-4-(isopropylamino)nicotinate is unique due to the presence of both the chlorine atom and the isopropylamino group, which confer distinct chemical and biological properties. Compared to Methyl nicotinate, it has enhanced reactivity and potential for forming more diverse derivatives. Ethyl nicotinate, on the other hand, lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. 6-Chloronicotinic acid is a precursor in the synthesis of this compound and shares some chemical properties but lacks the ester and amine functionalities.
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
methyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
FZOUXZMOLDKKLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=NC=C1C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


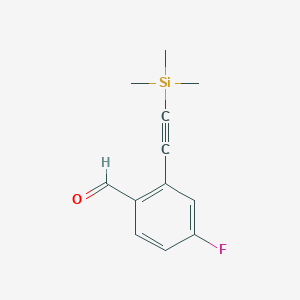
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
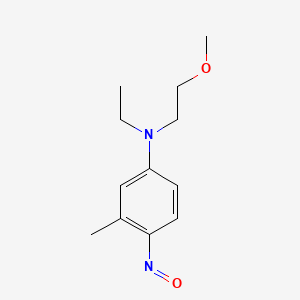


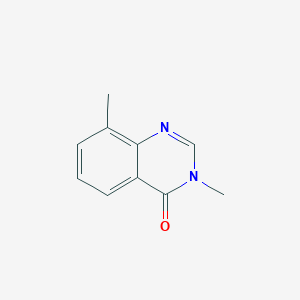
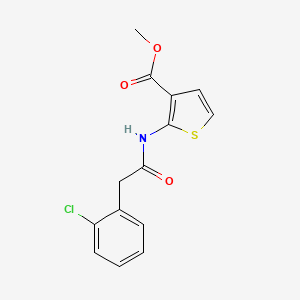
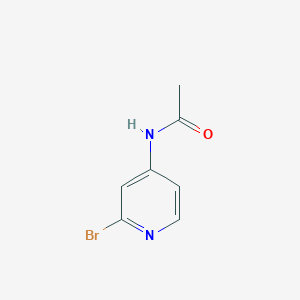
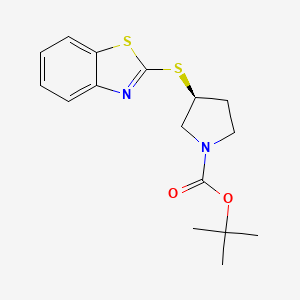

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
